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molecular formula C10H7IO B598453 3-Iodonaphthalen-2-ol CAS No. 103027-41-4

3-Iodonaphthalen-2-ol

Cat. No. B598453
M. Wt: 270.069
InChI Key: ORYWNYKNTHPWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776872B2

Procedure details

To a stirring solution of 3-aminonaphthol (5.41 g, 34 mmol) in 25 g of crushed ice, 30 mL of water and 10 mL of concentrated HCl at 10° C. was slowly added a solution of sodium nitrate (2.46 g, 36 mmol) in 10 mL water. A solution of potassium iodide (6.21 g, 37 mmol) in 20 mL water was slowly added with stirring at 10° C. The reaction mixture was stirred for 16 hours at room temperature, then diluted with diethyl ether and washed with water and 10% aqueous sodium sulfite solution. The organic layer was filtered through a Celite pad and the filtrate was concentrated under reduced pressure. The residue was chromatographed on silica (15% EtOAc/hexanes) to give 2.0 g of 3-iodo-naphthalen-2-ol.
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
25 g
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.21 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4](O)[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[N+]([O-])([O-])=[O:14].[Na+].[I-:18].[K+]>O.Cl.C(OCC)C>[I:18][C:3]1[C:2]([OH:14])=[CH:11][C:10]2[C:5]([CH:4]=1)=[CH:6][CH:7]=[CH:8][CH:9]=2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.41 g
Type
reactant
Smiles
NC=1C=C(C2=CC=CC=C2C1)O
Name
Quantity
2.46 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
ice
Quantity
25 g
Type
solvent
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.21 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring at 10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 hours at room temperature
Duration
16 h
WASH
Type
WASH
Details
washed with water and 10% aqueous sodium sulfite solution
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica (15% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=CC2=CC=CC=C2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 21.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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